molecular formula C10H12BrNO B13320888 4-[Amino(cyclopropyl)methyl]-2-bromophenol

4-[Amino(cyclopropyl)methyl]-2-bromophenol

Cat. No.: B13320888
M. Wt: 242.11 g/mol
InChI Key: JVRITUSNJSVDKC-UHFFFAOYSA-N
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Description

4-[Amino(cyclopropyl)methyl]-2-bromophenol is an organic compound that features a bromine atom attached to a phenol ring, with an amino group and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Amino(cyclopropyl)methyl]-2-bromophenol typically involves multi-step organic reactions. One common method includes the bromination of phenol followed by the introduction of the amino and cyclopropylmethyl groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[Amino(cyclopropyl)methyl]-2-bromophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-[Amino(cyclopropyl)methyl]-2-bromophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2-bromophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Amino(cyclopropyl)methyl]-2-chlorophenol
  • 4-[Amino(cyclopropyl)methyl]-2-fluorophenol
  • 4-[Amino(cyclopropyl)methyl]-2-iodophenol

Uniqueness

4-[Amino(cyclopropyl)methyl]-2-bromophenol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo counterparts

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

4-[amino(cyclopropyl)methyl]-2-bromophenol

InChI

InChI=1S/C10H12BrNO/c11-8-5-7(3-4-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2

InChI Key

JVRITUSNJSVDKC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)O)Br)N

Origin of Product

United States

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